molecular formula C15H16N4O B13723274 4-amino-N'-[(1Z)-1-(3-aminophenyl)ethylidene]benzohydrazide

4-amino-N'-[(1Z)-1-(3-aminophenyl)ethylidene]benzohydrazide

Cat. No.: B13723274
M. Wt: 268.31 g/mol
InChI Key: IGIYRNMPMIXRKD-ZDLGFXPLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-N’-[(1Z)-1-(3-aminophenyl)ethylidene]benzohydrazide is a chemical compound with the molecular formula C15H16N4O and a molecular weight of 268.31 g/mol . This compound is known for its unique structure, which includes both amino and hydrazide functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 4-amino-N’-[(1Z)-1-(3-aminophenyl)ethylidene]benzohydrazide typically involves the condensation reaction between 4-aminobenzohydrazide and 3-aminobenzaldehyde . The reaction is usually carried out in an organic solvent such as ethanol, with the addition of a catalytic amount of glacial acetic acid to facilitate the reaction. The mixture is refluxed for several hours until the desired product is formed, which is then purified by recrystallization.

Chemical Reactions Analysis

4-amino-N’-[(1Z)-1-(3-aminophenyl)ethylidene]benzohydrazide undergoes various types of chemical reactions, including:

Scientific Research Applications

4-amino-N’-[(1Z)-1-(3-aminophenyl)ethylidene]benzohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-amino-N’-[(1Z)-1-(3-aminophenyl)ethylidene]benzohydrazide involves its interaction with various molecular targets and pathways. The compound’s amino and hydrazide groups allow it to form hydrogen bonds and interact with biological macromolecules, potentially inhibiting or modifying their activity. This interaction can lead to the disruption of cellular processes, making it a candidate for further investigation in drug development .

Comparison with Similar Compounds

4-amino-N’-[(1Z)-1-(3-aminophenyl)ethylidene]benzohydrazide can be compared with other similar compounds, such as:

  • 4-amino-N’-[(1Z)-1-(2-aminophenyl)ethylidene]benzohydrazide
  • 4-amino-N’-[(1Z)-1-(4-aminophenyl)ethylidene]benzohydrazide
  • 4-amino-N’-[(1Z)-1-(3-methylphenyl)ethylidene]benzohydrazide

These compounds share similar structural features but differ in the position or nature of substituents on the phenyl ring, which can influence their chemical reactivity and biological activity .

Properties

Molecular Formula

C15H16N4O

Molecular Weight

268.31 g/mol

IUPAC Name

4-amino-N-[(Z)-1-(3-aminophenyl)ethylideneamino]benzamide

InChI

InChI=1S/C15H16N4O/c1-10(12-3-2-4-14(17)9-12)18-19-15(20)11-5-7-13(16)8-6-11/h2-9H,16-17H2,1H3,(H,19,20)/b18-10-

InChI Key

IGIYRNMPMIXRKD-ZDLGFXPLSA-N

Isomeric SMILES

C/C(=N/NC(=O)C1=CC=C(C=C1)N)/C2=CC(=CC=C2)N

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)N)C2=CC(=CC=C2)N

Origin of Product

United States

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